(R)-(-)-Citramalic acid, disodium salt

Description

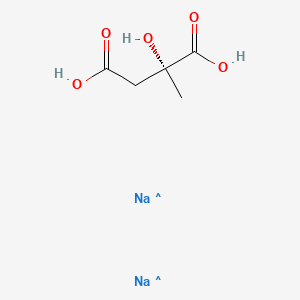

(R)-(-)-Citramalic acid, disodium salt (CAS 6236-10-8) is a chiral organic compound with the molecular formula C₅H₈O₅ and a molecular weight of 148.11 g/mol. It is the disodium salt of (R)-(-)-citramalic acid, a β-hydroxy dicarboxylic acid. Key physicochemical properties include:

- Melting point: 108–110°C

- Boiling point: ~188.68°C (estimated)

- Density: ~1.2336 g/cm³

- pKa: 3.65 ± 0.28 (predicted) .

The compound is used in asymmetric synthesis, chiral resolution, and biochemical research due to its enantiomeric specificity. Its disodium salt form enhances water solubility, making it suitable for applications in aqueous systems .

Properties

Molecular Formula |

C5H8Na2O5 |

|---|---|

Molecular Weight |

194.09 g/mol |

InChI |

InChI=1S/C5H8O5.2Na/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/t5-;;/m1../s1 |

InChI Key |

CCQZYFQGIFEURB-ZJIMSODOSA-N |

Isomeric SMILES |

C[C@@](CC(=O)O)(C(=O)O)O.[Na].[Na] |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)O.[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

One-Stage Oxidation Process

In a single-stage reaction, the precursor is combined with a mixture of nitric acid (70% concentration) and nitrogen dioxide at 45–85°C. For example, 3-methylene-1,5-pentanediol reacts with 4 moles of NO<sub>2</sub> per mole of substrate, yielding citramalic acid alongside oxalic acid as a byproduct. The crude product is isolated via flash evaporation to remove excess HNO<sub>3</sub> and nitrogen oxides, followed by neutralization with calcium hydroxide (Ca(OH)<sub>2</sub>) to precipitate calcium oxalate. Subsequent addition of Ca(OH)<sub>2</sub> at pH 9 precipitates calcium citrate, which is converted to the sodium salt using sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>).

Key Parameters:

| Parameter | Value/Description |

|---|---|

| Temperature | 45–85°C |

| Nitric Acid Concentration | 70% (w/w) |

| Molar Ratio (NO<sub>2</sub>:Substrate) | 4:1 |

| Yield | 50–60% (crude), 30–40% (purified) |

Two-Stage Oxidation Process

The two-stage approach separates the nitration and oxidation steps. In the first stage, the substrate reacts with NO<sub>2</sub> at -10–30°C to form a nitroso-nitrato intermediate. This intermediate is then oxidized with HNO<sub>3</sub> at 30–120°C, improving selectivity and reducing byproduct formation. The final isolation steps mirror the one-stage process.

Neutralization of Citramalic Acid with Sodium Hydroxide

A direct method for synthesizing the disodium salt involves neutralizing (R)-(-)-citramalic acid with sodium hydroxide (NaOH). VulcanChem outlines this process, where citramalic acid is dissolved in water, and stoichiometric NaOH is added to deprotonate both carboxylic acid groups.

Protocol:

-

Dissolve (R)-(-)-citramalic acid in deionized water at 25°C.

-

Add 2 equivalents of NaOH (aqueous solution, 10 M) dropwise while maintaining pH 7–8.

-

Concentrate the solution under reduced pressure and crystallize the disodium salt at 4°C.

Advantages:

-

High purity (>95%) with minimal byproducts.

-

Scalable for industrial production.

Challenges:

-

Requires high-purity citramalic acid as starting material.

-

Energy-intensive crystallization steps.

Microbial Production via Engineered Escherichia coli

Recent advances in metabolic engineering enable the microbial synthesis of citramalate from renewable substrates like glycerol. PubMed ID 28744578 describes a fed-batch process using E. coli strain MEC568/pZE12-cimA, engineered to overexpress citramalate synthase (CimA) and delete competing pathways (e.g., ackA-pta, poxB).

Fermentation Conditions

| Parameter | Value/Description |

|---|---|

| Substrate | Crude glycerol (80% purity) |

| Temperature | 37°C |

| pH | 6.8–7.2 |

| Oxygenation | Anaerobic after initial aerobic growth |

| Yield | 31 g/L citramalate, 0.50 g/g glycerol |

Downstream Processing

The fermentation broth is centrifuged to remove biomass, and citramalic acid is precipitated by acidification to pH 2.5. The disodium salt is formed via neutralization with NaOH, followed by lyophilization.

Advantages:

-

Sustainable, utilizing biodiesel byproduct (crude glycerol).

-

High titers compatible with industrial scaling.

Purification and Crystallization Techniques

Isolation of the disodium salt requires meticulous purification to remove byproducts like oxalic acid. US Patent 3,607,931 details crystallization methods where the sodium salt is boiled in aqueous solution until nucleation occurs, followed by slow cooling to 4°C. This yields needle-like crystals with >99% purity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chemical Oxidation | 30–40 | 85–90 | High | Moderate |

| Neutralization | 70–80 | 95–99 | Moderate | High |

| Microbial Synthesis | 50–60 | 90–95 | High | Low (post-2025) |

Chemical Reactions Analysis

Types of Reactions: ®-(-)-Citramalic acid, disodium salt can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into other derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.

Major Products Formed:

Oxidation: Products may include various carboxylic acids or aldehydes.

Reduction: Reduced forms of citramalic acid derivatives.

Substitution: Substituted citramalic acid derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

(R)-(-)-Citramalic acid is a chiral compound with the molecular formula CHO. As a disodium salt, it is soluble in water and exhibits acidic properties. Its structure features two carboxylic acid groups, which play a crucial role in its reactivity and applications.

Metabolic Role

(R)-(-)-Citramalic acid serves as a metabolite in various biological processes. It is involved in the citric acid cycle and has been identified as a key intermediate in the metabolism of certain microorganisms. Research has shown that it can influence metabolic pathways related to inflammation and energy production .

Pharmaceutical Uses

The compound has potential applications in pharmaceuticals due to its ability to modulate metabolic pathways. For instance, studies indicate that citramalic acid derivatives can exhibit anti-inflammatory properties, making them candidates for treating conditions like rheumatoid arthritis . Additionally, its role as a human metabolite suggests potential uses in diagnostic applications, particularly in metabolomics.

Plant Metabolite

(R)-(-)-Citramalic acid is naturally found in various fruits, including apples, where it contributes to flavor and acidity. Its presence in plant metabolism indicates potential benefits for crop production and quality enhancement. Research has demonstrated that citramalic acid can affect fruit ripening and may enhance stress resistance in plants .

Fertilizers and Soil Health

The compound's role as a plant metabolite suggests that it could be used to formulate biofertilizers or soil amendments. Its ability to improve nutrient uptake and enhance soil microbial activity could lead to better crop yields and sustainable agricultural practices.

Anti-Inflammatory Effects

A study published in the journal Metabolomics explored the relationship between citramalic acid levels and systemic inflammation markers in patients with rheumatoid arthritis. The findings indicated that higher levels of citramalic acid correlated with reduced inflammatory markers, suggesting its potential therapeutic role .

| Study | Objective | Findings |

|---|---|---|

| Metabolomics Study | Assess citramalic acid's role in inflammation | Higher levels correlate with reduced inflammation |

Flavor Enhancement in Fruits

Research conducted on apple varieties revealed that (R)-(-)-citramalic acid contributes significantly to the flavor profile of apples. The study utilized liquid chromatography-mass spectrometry to analyze citramalic acid concentrations, confirming its importance as a flavor component .

| Study | Fruit Type | Key Finding |

|---|---|---|

| Flavor Analysis | Apples | Citramalic acid enhances flavor profile |

Mechanism of Action

The mechanism of action of ®-(-)-citramalic acid, disodium salt involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as citramalate synthase. The molecular targets and pathways involved include:

Enzyme Binding: Binding to active sites of enzymes, altering their activity.

Metabolic Pathways: Participating in metabolic pathways related to the citric acid cycle and other biochemical processes.

Comparison with Similar Compounds

Citramalic Acid Derivatives

Table 1: Physical and Chemical Properties of Citramalic Acid Salts

Key Observations :

- Solubility : Disodium salts (e.g., (R)-(-)-citramalic acid) generally exhibit higher aqueous solubility compared to dipotassium or lithium salts due to sodium's smaller ionic radius and hydration energy .

- Chirality: The (R)-enantiomer is critical for enantioselective applications, while racemic mixtures (e.g., (±)-dipotassium salt) are used in non-stereospecific processes .

Other Disodium Salts of Hydroxy Acids

Table 2: Functional Comparison with Other Disodium Salts

Key Findings :

- Structural Differences : Citramalic acid derivatives lack the vicinal diol group present in tartaric acid, reducing their metal-chelating capacity compared to EDTA manganese disodium salts .

- Solubility Enhancement: Disodium salts of glycyrrhizic acid increase water solubility of hydrophobic compounds by 4.42×, a property shared by citramalic acid salts in mechanocomposites .

Stereoisomeric Comparisons

- (S)-Citramalic Acid : The (S)-enantiomer (CAS 6018-56-0) is used in contrasting applications, such as microbial metabolism in E. coli, where stereospecific enzymes process only one enantiomer .

- Resolution Efficiency: (L)-(+)-Citramalic acid resolves racemic bisisoquinoline (BIQ98) via diastereomeric salt crystallization (60% yield), highlighting the role of enantiopure acids in chiral separations .

Q & A

Q. How can researchers determine the enantiomeric purity of (R)-(-)-citramalic acid disodium salt?

Methodological Answer: Enantiomeric purity can be assessed using chiral high-performance liquid chromatography (HPLC) with a cellulose-based chiral stationary phase (e.g., Chiralpak® IC). Prepare a mobile phase of 0.1% trifluoroacetic acid in hexane/isopropanol (70:30, v/v) at 1.0 mL/min. Compare retention times against racemic standards. Validate purity via optical rotation measurements ([α]D = -19.0 ± 2.0° in 1 M HCl) .

Q. What analytical techniques confirm the structural integrity of (R)-(-)-citramalic acid disodium salt?

Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. For NMR, dissolve the compound in D₂O and compare peaks to reference spectra: δ 1.45 ppm (s, 3H, CH₃), δ 2.75–2.85 ppm (m, 2H, CH₂), and δ 4.10 ppm (s, 1H, OH). MS (ESI-negative mode) should show a molecular ion peak at m/z 147.0 [M–2Na+H]⁻ .

Q. How should (R)-(-)-citramalic acid disodium salt be stored to maintain stability?

Methodological Answer: Store lyophilized powder at -20°C in airtight, light-resistant containers under nitrogen. For aqueous solutions (e.g., PBS pH 7.2 at 10 mg/mL), aliquot to avoid freeze-thaw cycles and store at -80°C for ≤6 months. Monitor degradation via HPLC every 3 months, tracking the emergence of malic acid or citraconic acid byproducts .

Advanced Research Questions

Q. How can contradictory IC₅₀ values in enzyme inhibition studies involving (R)-(-)-citramalic acid disodium salt be resolved?

Methodological Answer: Conduct a systematic review of assay conditions (e.g., pH, temperature, cofactors) using PRISMA guidelines . Replicate experiments under standardized conditions (e.g., 25°C, pH 7.4, 1 mM Mg²⁺). Perform dose-response curves with ≥8 concentrations in triplicate. Use nonlinear regression (Hill equation) to calculate IC₅₀. Validate purity via elemental analysis (Na⁺ content: 18–22% w/w) .

Q. What experimental designs are optimal for studying (R)-(-)-citramalic acid disodium salt in bacterial metabolism?

Methodological Answer: Employ ¹³C isotopic labeling (e.g., [1-¹³C]-glucose) in Clostridium tetanomorphum cultures to trace incorporation into the methylaspartate pathway. Combine with gene knockout strains (e.g., citE mutants) to assess pathway dependency. Analyze metabolites via LC-MS/MS, focusing on intermediates like (R)-citramalate and glutamate .

Q. How can researchers address discrepancies in reported solubility data for (R)-(-)-citramalic acid disodium salt?

Methodological Answer: Perform equilibrium solubility studies in buffered solutions (pH 2–9) using the shake-flask method. Agitate samples at 37°C for 24 hr, filter (0.22 µm), and quantify dissolved compound via UV-Vis (λ = 210 nm). Compare with computational predictions (e.g., COSMO-RS) to identify pH-dependent solubility trends. Note that solubility in PBS (pH 7.2) is 10 mg/mL .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in inhibition studies?

Methodological Answer: Use nonlinear least-squares regression (e.g., GraphPad Prism) to fit the Hill equation: *Y = Bottom + (Top–Bottom)/(1 + 10^(LogIC₅₀–X)HillSlope). Report IC₅₀ with 95% confidence intervals. Assess goodness-of-fit via R² and residual plots. For meta-analyses, apply random-effects models to account for inter-study variability .

Q. How can researchers ensure reproducibility in synthetic protocols for (R)-(-)-citramalic acid disodium salt?

Methodological Answer: Document stoichiometry (e.g., 1:2 molar ratio of citramalic acid to NaOH), reaction temperature (25°C), and crystallization conditions (slow evaporation in ethanol/water). Characterize batches via X-ray diffraction (XRD) to confirm salt formation and thermogravimetric analysis (TGA) to verify hydration state .

Ethical & Reporting Standards

Q. What metadata should be included in publications to ensure transparency?

Methodological Answer: Report CAS No. (102601-53-6), enantiomeric excess (≥98%), batch-specific purity (e.g., >95% via GC), and storage history. Disclose funding sources and conflicts of interest. Adhere to FAIR data principles by depositing raw spectra and crystallographic data in public repositories (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.